tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The tert-butyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxamide
- tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carbonitrile
- tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness: tert-Butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-6-8(7(2)12-11-6)9(13)14-10(3,4)5/h1-5H3,(H,11,12) |
InChI Key |
ODTLGFXSJJSANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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